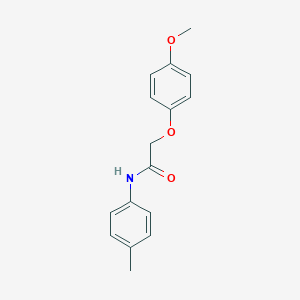![molecular formula C18H16N2O2 B240970 N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
N-[2-(1-naphthyloxy)ethyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-naphthyloxy)ethyl]isonicotinamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized by GlaxoSmithKline in the 1990s and has since gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-[2-(1-naphthyloxy)ethyl]isonicotinamide has been extensively studied for its potential applications in various fields, including sports doping, cancer treatment, and metabolic disorders. In sports, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
作用機序
N-[2-(1-naphthyloxy)ethyl]isonicotinamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. This activation leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and oxidative metabolism. It also leads to the downregulation of genes involved in inflammation and insulin resistance.
生化学的および生理学的効果
N-[2-(1-naphthyloxy)ethyl]isonicotinamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, increased mitochondrial biogenesis, increased endurance, improved insulin sensitivity, and reduced inflammation. It has also been found to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
実験室実験の利点と制限
One advantage of using N-[2-(1-naphthyloxy)ethyl]isonicotinamide in lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other nuclear receptors. This specificity also allows for the investigation of the specific effects of PPARδ activation on various biological processes. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]isonicotinamide is its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the research on N-[2-(1-naphthyloxy)ethyl]isonicotinamide. One direction is the investigation of its potential applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another direction is the investigation of its potential cardioprotective effects in various cardiovascular diseases. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of N-[2-(1-naphthyloxy)ethyl]isonicotinamide involves the reaction of isonicotinoyl chloride with 2-(1-naphthyloxy)ethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
製品名 |
N-[2-(1-naphthyloxy)ethyl]isonicotinamide |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
N-(2-naphthalen-1-yloxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c21-18(15-8-10-19-11-9-15)20-12-13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12-13H2,(H,20,21) |
InChIキー |
IJXKTIKIYDSBPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




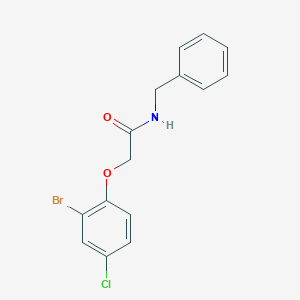
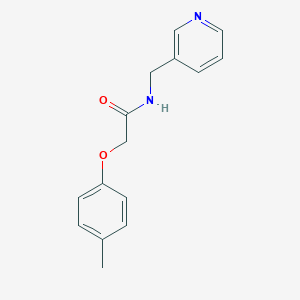
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
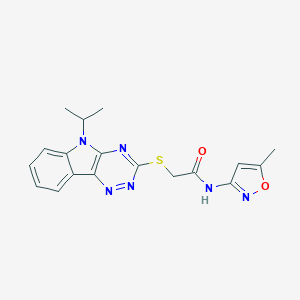
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
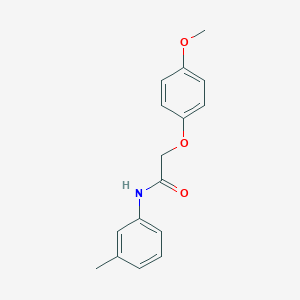
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
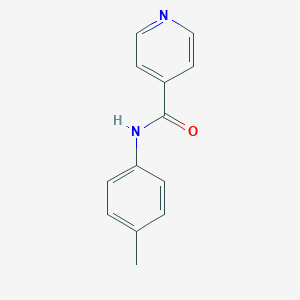
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
